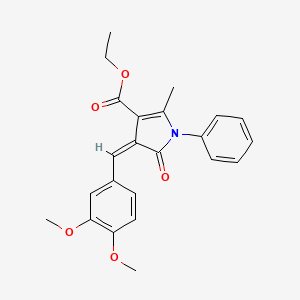![molecular formula C16H12Br3ClN2O4 B11543331 N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)
N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-ブロモ-5-クロロ-2-ヒドロキシフェニルメチリデン]-2-(2,6-ジブロモ-4-メトキシフェノキシ)アセトヒドラジドは、複数のハロゲン置換基と官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(E)-3-ブロモ-5-クロロ-2-ヒドロキシフェニルメチリデン]-2-(2,6-ジブロモ-4-メトキシフェノキシ)アセトヒドラジドの合成は、通常、市販の前駆体から出発する複数の手順を必要とします。主な手順には以下が含まれます。
ヒドラジドの生成: これは、適切なエステルとヒドラジン水和物を還流条件下で反応させることで行われます。
アルデヒドの生成: アルデヒド前駆体は、臭素化と塩素化反応、続いて酸化によって合成されます。
縮合反応: 最後の手順は、ヒドラジドとアルデヒドを酸性または塩基性条件下で縮合させて目的の生成物を生成することです。
工業的生産方法
この化合物の工業的生産には、高い収率と純度を確保するために、上記の合成経路の最適化が含まれる可能性があります。これには、自動反応器の使用、再結晶またはクロマトグラフィーなどの精製技術、および厳しい品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
(E)-3-ブロモ-5-クロロ-2-ヒドロキシフェニルメチリデン]-2-(2,6-ジブロモ-4-メトキシフェノキシ)アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基はカルボニル基に酸化される可能性があります。
還元: イミン基はアミンに還元される可能性があります。
置換: ハロゲン原子は他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用できます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または生物学的受容体のためのリガンドとしての潜在的な可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療的特性について研究されています。
工業: 難燃剤やUV安定剤など、特定の特性を持つ先進材料の開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or UV stabilizers.
作用機序
(E)-3-ブロモ-5-クロロ-2-ヒドロキシフェニルメチリデン]-2-(2,6-ジブロモ-4-メトキシフェノキシ)アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。これらには以下が含まれる可能性があります。
酵素: この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害する可能性があります。
受容体: 特定の受容体のリガンドとして作用し、その活性と下流のシグナル伝達経路を調節する可能性があります。
DNA/RNA: この化合物は、核酸と相互作用して、遺伝子発現または複製プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
(E)-3-ブロモ-5-クロロ-2-ヒドロキシフェニルメチリデン]-2-(2,6-ジブロモ-4-メトキシフェノキシ)アセトヒドラジド: 類似の化合物には、ハロゲン置換基とヒドロキシル基を持つ他のヒドラジドやシッフ塩基が含まれます。
独自性
ハロゲン置換: 複数のハロゲン原子(臭素と塩素)の存在により、化合物の反応性と潜在的な生物活性が高まります。
官能基: ヒドロキシル基、メトキシ基、イミン基の組み合わせにより、独自の化学的特性と反応パターンがもたらされます。
この詳細な記事は、合成、反応、用途、作用機序、類似の化合物との比較について説明し、(E)-3-ブロモ-5-クロロ-2-ヒドロキシフェニルメチリデン]-2-(2,6-ジブロモ-4-メトキシフェノキシ)アセトヒドラジドの概要を提供します。
類似化合物との比較
Similar Compounds
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide: Similar compounds include other hydrazides and Schiff bases with halogen substitutions and hydroxyl groups.
Uniqueness
Halogen Substitution: The presence of multiple halogen atoms (bromine and chlorine) enhances the compound’s reactivity and potential biological activity.
Functional Groups: The combination of hydroxyl, methoxy, and imine groups provides unique chemical properties and reactivity patterns.
This detailed article provides an overview of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H12Br3ClN2O4 |
|---|---|
分子量 |
571.4 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2,6-dibromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H12Br3ClN2O4/c1-25-10-4-12(18)16(13(19)5-10)26-7-14(23)22-21-6-8-2-9(20)3-11(17)15(8)24/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+ |
InChIキー |
ARPDKVVVIYZWMF-AERZKKPOSA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O)Br |
正規SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)

![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)

![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543297.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11543303.png)
![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11543316.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)
